molecular formula C19H11N5Na2O8S B1594343 Mordant Brown 18 CAS No. 5850-12-4

Mordant Brown 18

Cat. No.: B1594343
CAS No.: 5850-12-4
M. Wt: 515.4 g/mol
InChI Key: WQKACUCIFSVAMP-UHFFFAOYSA-L
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Description

Mordant Brown 18: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the diazotization of 3-amino-2-hydroxybenzoic acid and 5-amino-2-hydroxybenzoic acid, followed by coupling with naphthalen-1-amine. The product is then diazotized again and coupled with 5-hydroxynaphthalene-1-sulfonic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Employed in staining techniques to highlight specific structures in biological tissues.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it effective in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-5-[(4-nitrophenyl)azo]-: Similar structure but lacks the sulfonic acid group.

    Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-: Similar structure but lacks the additional azo group.

Uniqueness

The presence of both sulfonic acid and multiple azo groups makes this compound unique. These functional groups enhance its solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

5850-12-4

Molecular Formula

C19H11N5Na2O8S

Molecular Weight

515.4 g/mol

IUPAC Name

disodium;4-[[3-carboxy-5-[(4-nitrophenyl)diazenyl]-4-oxidophenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C19H13N5O8S.2Na/c25-18-16(19(26)27)9-13(22-20-12-3-7-15(8-4-12)33(30,31)32)10-17(18)23-21-11-1-5-14(6-2-11)24(28)29;;/h1-10,25H,(H,26,27)(H,30,31,32);;/q;2*+1/p-2

InChI Key

WQKACUCIFSVAMP-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N=NC2=CC(=CC(=C2[O-])C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=CC(=C2[O-])C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

5850-12-4

Origin of Product

United States

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